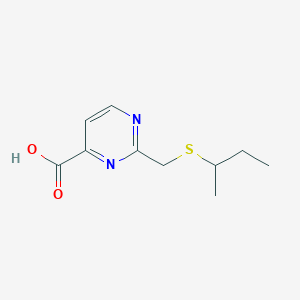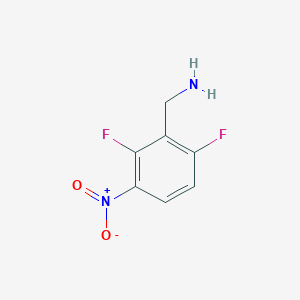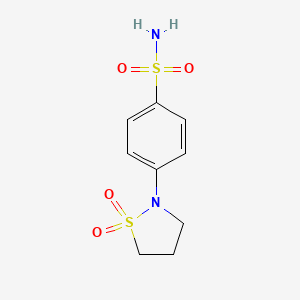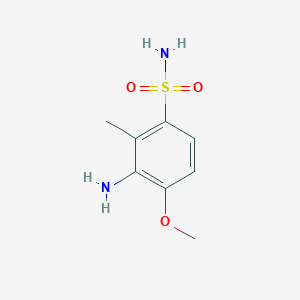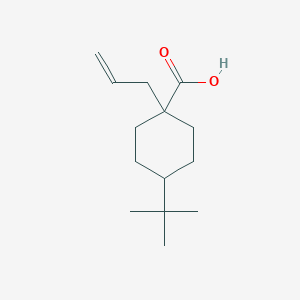
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride: is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with an isopropoxymethyl group and a methanesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanol, which is converted to (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride through a series of reactions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that may undergo such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Major Products
Methanesulfonamides: Formed when the compound reacts with amines.
Methanesulfonates: Formed when the compound reacts with alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Sulfonamides: Used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Protecting Group: The methanesulfonyl group can act as a protecting group for alcohols and amines during multi-step organic syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Polymer Chemistry: Used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mecanismo De Acción
The primary mechanism by which (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate linkages, depending on the nucleophile involved.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used widely in organic synthesis.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexyl ring and the isopropoxymethyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
[1-(propan-2-yloxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2)15-8-11(9-16(12,13)14)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
Clave InChI |
DHCMEBIBJWYOTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1(CCCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


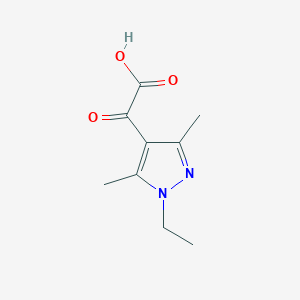
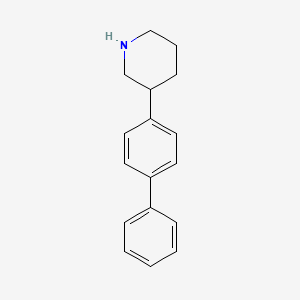
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)


